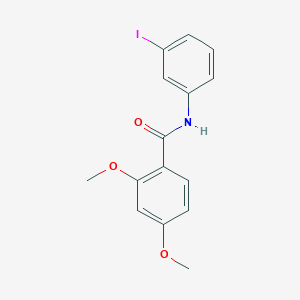![molecular formula C24H28N2O2S B297997 (2E,5E)-2-[(4-ethylphenyl)imino]-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297997.png)
(2E,5E)-2-[(4-ethylphenyl)imino]-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-methyl-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,5E)-2-[(4-ethylphenyl)imino]-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-methyl-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound possesses a unique chemical structure that makes it an ideal candidate for various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of (2E,5E)-2-[(4-ethylphenyl)imino]-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of various signaling pathways involved in cell proliferation, inflammation, and oxidative stress. Additionally, this compound has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can prevent oxidative damage to cells. Additionally, this compound has been shown to possess anti-inflammatory properties, which can reduce inflammation in various tissues. This compound has also been shown to possess antitumor properties, which can inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2E,5E)-2-[(4-ethylphenyl)imino]-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-methyl-1,3-thiazolidin-4-one in lab experiments include its unique chemical structure, which makes it an ideal candidate for various biochemical and physiological studies. Additionally, this compound has been shown to possess multiple biological activities, which can be useful in studying various diseases. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
For the study of (2E,5E)-2-[(4-ethylphenyl)imino]-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-methyl-1,3-thiazolidin-4-one include further investigation of its mechanism of action and its potential applications in treating various diseases. Additionally, the development of new synthesis methods and the optimization of existing methods can lead to the production of higher yields of pure this compound. The development of new analogs of this compound can also lead to the discovery of new compounds with improved biological activities.
Métodos De Síntesis
The synthesis of (2E,5E)-2-[(4-ethylphenyl)imino]-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-methyl-1,3-thiazolidin-4-one involves the condensation of 2-amino-3-methyl-1,3-thiazolidin-4-one with 4-methoxy-2-methyl-5-(propan-2-yl)benzaldehyde in the presence of an acid catalyst. The resulting intermediate is then treated with 4-ethylbenzaldehyde and a base to yield the final product. This method has been optimized to produce high yields of pure this compound with minimal side reactions.
Aplicaciones Científicas De Investigación
(2E,5E)-2-[(4-ethylphenyl)imino]-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-methyl-1,3-thiazolidin-4-one has been used in various scientific research applications due to its unique chemical structure. It has been shown to possess antioxidant, anti-inflammatory, and antitumor properties. This compound has been tested in vitro and in vivo for its potential to inhibit the growth of cancer cells and has shown promising results. Additionally, this compound has been studied for its potential to treat diabetes and cardiovascular diseases.
Propiedades
Fórmula molecular |
C24H28N2O2S |
|---|---|
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
(5E)-2-(4-ethylphenyl)imino-5-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H28N2O2S/c1-7-17-8-10-19(11-9-17)25-24-26(5)23(27)22(29-24)14-18-13-20(15(2)3)21(28-6)12-16(18)4/h8-15H,7H2,1-6H3/b22-14+,25-24? |
Clave InChI |
WNFCAXDYDYQIIQ-APPGCKKWSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC(=C(C=C3C)OC)C(C)C)/S2)C |
SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3C)OC)C(C)C)S2)C |
SMILES canónico |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3C)OC)C(C)C)S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-{[(2E,5E)-3-ethyl-5-{3-methoxy-4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297914.png)
![Methyl 4-{[5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297916.png)
![methyl 4-{[(2E,5E)-5-(4-tert-butylbenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297917.png)
![Methyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297918.png)
![methyl 4-{[(2E,5E)-5-(2,4-dichlorobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297919.png)
![methyl 4-({(2E,5E)-5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297920.png)
![methyl 4-{[(2E,5E)-5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297923.png)
![methyl 4-{[(2E,5E)-3-ethyl-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297924.png)
![methyl 4-({(2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297927.png)
![methyl 4-{[(2E,5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297928.png)


![(2E,5E)-5-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297936.png)
![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B297937.png)
